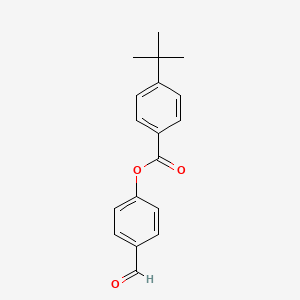

4-Formylphenyl 4-tert-butylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Formylphenyl 4-tert-butylbenzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further esterified with 4-tert-butylbenzoic acid. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-tert-butylbenzoate typically involves the esterification of 4-formylphenol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: 4-Carboxyphenyl 4-tert-butylbenzoate.

Reduction: 4-Hydroxymethylphenyl 4-tert-butylbenzoate.

Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed.

Scientific Research Applications

4-Formylphenyl 4-tert-butylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of covalent organic frameworks (COFs) and other polymeric materials.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-tert-butylbenzoate largely depends on its chemical reactivity. The formyl group can react with nucleophiles, such as amines and thiols, to form Schiff bases or thioethers, respectively. These reactions can modulate the activity of enzymes and other proteins by forming covalent adducts with nucleophilic residues, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

4-Formylphenylboronic acid: A versatile synthetic building block used in Suzuki-Miyaura coupling reactions.

4-Formylphenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

4-Formylphenylmethanol: Employed in the preparation of various organic compounds through oxidation and reduction reactions.

Uniqueness

4-Formylphenyl 4-tert-butylbenzoate is unique due to its ester linkage, which imparts distinct chemical properties compared to other formyl-substituted phenyl compounds. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it suitable for applications in organic synthesis and material science.

Biological Activity

4-Formylphenyl 4-tert-butylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.

- Molecular Formula : C16H16O3

- Molecular Weight : 256.29 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that this compound showed significant inhibition against several bacterial strains, including resistant strains such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) for these bacteria was reported as low as 1.56 μg/mL, demonstrating its potency against drug-resistant variants .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Acinetobacter baumannii | 0.78 |

The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis and death .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and contribute to various diseases. Studies have shown that this compound can scavenge free radicals effectively, thus providing a protective effect against oxidative damage in cellular models.

Anticancer Activity

In addition to its antimicrobial and antioxidant effects, there is emerging evidence that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells in vitro. The specific pathways involved in this activity are still under investigation, but it is hypothesized that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The results demonstrated a strong correlation between structural features and biological activity, with the presence of the formyl group significantly enhancing antimicrobial potency against resistant strains .

Research on Antioxidant Activity

Another study focused on the antioxidant potential of this compound utilized different assays, including DPPH radical scavenging and ABTS assays. The results indicated that this compound exhibited a high degree of radical scavenging activity compared to standard antioxidants like ascorbic acid.

Properties

Molecular Formula |

C18H18O3 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

(4-formylphenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C18H18O3/c1-18(2,3)15-8-6-14(7-9-15)17(20)21-16-10-4-13(12-19)5-11-16/h4-12H,1-3H3 |

InChI Key |

SGPCDLCXBOTKNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.